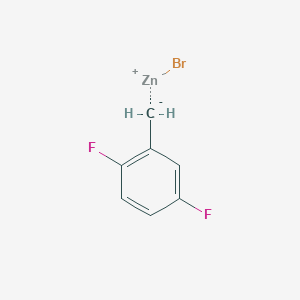

2,5-Difluorobenzylzinc bromide

Description

BenchChem offers high-quality 2,5-Difluorobenzylzinc bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Difluorobenzylzinc bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);1,4-difluoro-2-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.BrH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDGYLNACDHULV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)F)F.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,5-Difluorobenzylzinc Bromide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This guide provides a detailed exploration of the synthesis of 2,5-difluorobenzylzinc bromide, a critical organometallic reagent in contemporary organic synthesis and drug discovery. The document outlines the underlying chemical principles, a comprehensive experimental protocol, safety considerations, and the broad applications of this versatile compound.

Introduction: The Significance of Fluorinated Organozinc Reagents

Organozinc compounds have long been recognized as powerful tools for carbon-carbon bond formation in organic chemistry.[1][2] Their moderate reactivity, coupled with a high degree of functional group tolerance, distinguishes them from more reactive organometallic counterparts like Grignard or organolithium reagents.[2] The introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, fluorinated organozinc reagents, such as 2,5-difluorobenzylzinc bromide, have emerged as highly valuable intermediates in the synthesis of complex molecular architectures for the pharmaceutical and agrochemical industries. This guide focuses on the direct synthesis of 2,5-difluorobenzylzinc bromide from its corresponding bromide, a process of significant interest to researchers in medicinal and materials chemistry.

Reaction Mechanism and Key Principles

The formation of 2,5-difluorobenzylzinc bromide from 2,5-difluorobenzyl bromide proceeds via an oxidative addition mechanism.[3] In this process, metallic zinc inserts into the carbon-bromine bond of the benzyl bromide. This reaction is critically dependent on the activation of the zinc metal, as a passivating layer of zinc oxide on the metal surface can inhibit the reaction.[4]

Several methods for zinc activation have been developed, with the use of Rieke® Zinc or the addition of activating agents like 1,2-dibromoethane, iodine, or lithium chloride being common strategies.[1][5] The presence of lithium chloride in the reaction mixture has been shown by Knochel and others to significantly accelerate the rate of zinc insertion, particularly for benzylic chlorides and bromides.[6] It is proposed that LiCl assists in the solubilization of the organozinc species from the metal surface, thereby exposing fresh zinc for reaction.[1]

The reaction is typically carried out in an aprotic polar solvent, such as tetrahydrofuran (THF), which helps to solvate the resulting organozinc species.[7] The overall transformation can be represented as:

F₂C₆H₃CH₂Br + Zn → F₂C₆H₃CH₂ZnBr

The fluorinated aromatic ring influences the reactivity of the benzylic position, but the C-Br bond remains susceptible to oxidative addition by activated zinc.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2,5-difluorobenzylzinc bromide. This protocol is adapted from established procedures for the preparation of functionalized benzylic zinc halides.[6]

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2,5-Difluorobenzyl bromide | F₂C₆H₃CH₂Br | 207.02 | ≥98% | Sigma-Aldrich |

| Zinc dust | Zn | 65.38 | <10 micron, ≥98% | Sigma-Aldrich |

| Lithium chloride | LiCl | 42.39 | ≥99% | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Iodine (for activation, optional) | I₂ | 253.81 | ≥99.8% | Sigma-Aldrich |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Sigma-Aldrich |

Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Syringes and needles

-

Schlenk line (optional, but recommended)

Workflow Diagram

Caption: Experimental workflow for the synthesis of 2,5-difluorobenzylzinc bromide.

Step-by-Step Procedure

-

Preparation of the Reaction Apparatus: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is thoroughly dried under vacuum with a heat gun or in an oven. The apparatus is then assembled and allowed to cool to room temperature under a positive pressure of an inert gas (argon or nitrogen).

-

Zinc Activation (LiCl Method): To the reaction flask, add zinc dust (1.5 equivalents) and anhydrous lithium chloride (1.5 equivalents). The flask is briefly evacuated and backfilled with inert gas three times to ensure an inert atmosphere.

-

Initiation of the Reaction: Anhydrous THF is added to the flask to create a suspension of the zinc dust and LiCl. A solution of 2,5-difluorobenzyl bromide (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel.

-

Formation of the Organozinc Reagent: The solution of 2,5-difluorobenzyl bromide is added dropwise to the stirred suspension of zinc and LiCl at room temperature. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by GC analysis of quenched aliquots.

-

Work-up and Storage: Once the reaction is complete, the stirring is stopped, and the excess zinc dust is allowed to settle. The supernatant containing the 2,5-difluorobenzylzinc bromide solution is then carefully transferred via cannula or a dry syringe to a clean, dry, and inert gas-flushed storage vessel. The solution is typically used immediately in subsequent reactions. The concentration of the organozinc reagent can be determined by titration with a standard solution of iodine.

Characterization and Quality Control

The formation of 2,5-difluorobenzylzinc bromide can be confirmed by several analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy of a quenched aliquot (e.g., with D₂O to form 2,5-difluoro-α-deuteriotoluene) can confirm the consumption of the starting material and the formation of the desired product.

-

Titration: The concentration of the active organozinc reagent in the THF solution can be accurately determined by titration with a standardized solution of iodine in THF.

-

Derivatization and GC-MS Analysis: A small aliquot of the reaction mixture can be quenched with an electrophile (e.g., benzaldehyde) and the resulting product analyzed by GC-MS to confirm the presence of the organozinc reagent.

Safety Precautions

The synthesis and handling of 2,5-difluorobenzylzinc bromide require strict adherence to safety protocols due to the hazardous nature of the reagents and product.

-

2,5-Difluorobenzyl Bromide: This compound is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Organozinc Reagents: Alkyl and benzylzinc halides can be pyrophoric, meaning they can ignite spontaneously on contact with air.[9] While benzylzinc reagents are generally less pyrophoric than their alkyl counterparts, they are highly sensitive to moisture and air. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen).

-

Solvents: Anhydrous THF is a flammable liquid. All heat sources should be eliminated from the work area.

-

Emergency Procedures: In case of skin contact, immediately flush with copious amounts of water. For eye contact, rinse cautiously with water for several minutes. In case of fire, use a dry powder extinguisher (Class D for metal fires). Do not use water on a fire involving organometallic reagents.

Applications in Organic Synthesis

2,5-Difluorobenzylzinc bromide is a valuable reagent in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Negishi coupling.[10][11] This reaction allows for the formation of a new carbon-carbon bond between the 2,5-difluorobenzyl group and a variety of organic electrophiles, including aryl, vinyl, and acyl halides. This methodology provides a powerful route to synthesize complex molecules containing the 2,5-difluorobenzyl moiety, which is a common structural motif in many biologically active compounds.

Illustrative Application: Negishi Cross-Coupling

Caption: Schematic of a Negishi cross-coupling reaction using 2,5-difluorobenzylzinc bromide.

Conclusion

The synthesis of 2,5-difluorobenzylzinc bromide via the direct insertion of activated zinc into 2,5-difluorobenzyl bromide is a robust and efficient method for preparing this valuable synthetic intermediate. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can effectively utilize this reagent to access a wide range of complex, fluorinated molecules for applications in drug discovery and materials science. The use of LiCl as an activator provides a mild and high-yielding route, making this an accessible and powerful tool for the modern synthetic chemist.

References

-

Columbia University. The Safe Use of Pyrophoric Reagents. [Link]

-

Knochel, P., et al. LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. Organic Letters. [Link]

-

Pacific Northwest National Laboratory. Handling Pyrophoric Reagents. [Link]

-

ACS Chemical Health & Safety. Methods for the safe storage, handling, and disposal of pyrophoric liquids and solids in the laboratory. [Link]

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH. [Link]

-

Knochel, P., et al. Preparation and Applications of Functionalized Organozinc Compounds. Organic Reactions. [Link]

- US Patent US20130109876A1.

-

The Reaction of Active Zinc with Organic Bromides - ACS Publications. [Link]

-

Preparation and Applications of Benzylic Zinc Chlorides. Lewis-Acid Promoted Additions of Organomagnesium and Organozinc Reagent - CORE. [Link]

-

Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. [Link]

-

Han, C., & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society. [Link]

-

Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

-

Rieke Metals. Reactive Zinc and Organozinc. [Link]

-

Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes - PMC - NIH. [Link]

-

Preparation of highly functionalized alkylzinc halides from alkyl bromides using Mg, ZnCl2 and LiCl - Chemical Communications (RSC Publishing). [Link]

-

Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates - Organic Chemistry Portal. [Link]

-

Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides. [Link]

-

Preparation and Applications of Functionalized Organozinc Reagents - ResearchGate. [Link]

-

Wikipedia. Organozinc chemistry. [Link]

-

Kinetics and mechanism of the reaction of benzyl halides with zinc in dimethylformamide. [Link]

-

preparation and applications of new solid organozinc reagents for the functionalization of aromatics. [Link]

Sources

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 5. riekemetals.com [riekemetals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

Introduction: The Strategic Role of Fluorinated Organozinc Reagents

An In-Depth Technical Guide to 2,5-Difluorobenzylzinc Bromide: Synthesis, Properties, and Applications

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate a compound's physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, improve binding affinity, and alter lipophilicity and pKa.[1] Among the vast toolkit of synthetic methodologies, organozinc reagents stand out for their exceptional functional group tolerance, moderate reactivity, and utility in forming carbon-carbon bonds, most notably through palladium-catalyzed cross-coupling reactions such as the Negishi coupling.[2]

This guide provides a comprehensive technical overview of 2,5-Difluorobenzylzinc bromide, a valuable organometallic reagent for introducing the 2,5-difluorobenzyl moiety. As this reagent is typically prepared and used in situ due to its limited stability, we will first delve into the properties of its essential precursor, 2,5-Difluorobenzyl bromide, followed by a detailed exploration of the synthesis, properties, and applications of the target organozinc compound. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Part 1: The Precursor—2,5-Difluorobenzyl Bromide

A thorough understanding of the starting material is paramount to the successful generation and application of the organozinc reagent. 2,5-Difluorobenzyl bromide (CAS No: 85117-99-3) is a versatile electrophilic building block, readily participating in nucleophilic substitution reactions.[3]

Physical and Chemical Properties

The key physical and chemical data for 2,5-Difluorobenzyl bromide are summarized below. High purity (typically ≥98%) is crucial for clean conversion to the organozinc reagent and subsequent reactions.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅BrF₂ | [4][5] |

| Molecular Weight | 207.02 g/mol | [4][5] |

| Appearance | Clear, colorless to light yellow liquid | [3][6] |

| Density | ~1.609 g/mL at 25 °C | [4][7] |

| Refractive Index (n20/D) | ~1.526 | [4][7] |

| Flash Point | 16 °C (60.8 °F) - closed cup | [4][8] |

| Synonyms | α-Bromo-2,5-difluorotoluene | [4][5] |

Reactivity and Applications

The primary reactive site of 2,5-Difluorobenzyl bromide is the benzylic carbon, which is rendered highly electrophilic by the attached bromine atom. This allows it to readily undergo Sₙ2 reactions with a wide range of nucleophiles.[3] Its utility is demonstrated in the synthesis of various pharmaceutical intermediates, including γ-secretase inhibitors for potential Alzheimer's disease treatment and DPP-4 inhibitors.[7][8] The two fluorine atoms on the aromatic ring modify the electronic properties of the molecule, influencing reaction rates and the characteristics of the final products.[3]

Safety and Handling

2,5-Difluorobenzyl bromide is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[4][9] It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[4][10] It should be stored away from heat, sparks, and open flames in a tightly closed container.[10][11]

Part 2: Synthesis of 2,5-Difluorobenzylzinc Bromide

The conversion of the benzyl bromide to the corresponding organozinc reagent is typically achieved through an oxidative addition reaction with activated zinc metal. This process is performed under strictly anhydrous and inert conditions to prevent quenching of the highly reactive organometallic product.

Experimental Protocol: In Situ Preparation

This protocol describes a standard laboratory procedure for generating a ~0.5 M solution of 2,5-Difluorobenzylzinc bromide in Tetrahydrofuran (THF).

Materials:

-

Zinc dust (<10 micron, 99.9%)

-

1,2-Dibromoethane

-

2,5-Difluorobenzyl bromide (≥98% purity)

-

Anhydrous Tetrahydrofuran (THF), inhibitor-free

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk flask and standard glassware, oven-dried

Procedure:

-

Zinc Activation: To a flame-dried Schlenk flask under a positive pressure of inert gas, add zinc dust (1.2 equivalents). Add a small volume of anhydrous THF to cover the zinc.

-

Add 1,2-Dibromoethane (~5 mol%) via syringe and stir the suspension. Gentle warming may be required to initiate the activation, which is evidenced by the evolution of gas (ethylene).

-

Once the gas evolution subsides, cool the mixture to room temperature.

-

Reagent Formation: Slowly add a solution of 2,5-Difluorobenzyl bromide (1.0 equivalent) in anhydrous THF to the activated zinc suspension dropwise via a syringe or an addition funnel.

-

Maintain the reaction temperature below 30 °C using a water bath, as the oxidative addition is exothermic.

-

After the addition is complete, stir the resulting greyish suspension at room temperature for 2-4 hours. The formation of the organozinc reagent is complete when most of the metallic zinc has been consumed.

-

The resulting solution of 2,5-Difluorobenzylzinc bromide is now ready for use in subsequent reactions.

Causality and Self-Validation:

-

Inert Atmosphere: Organozinc reagents are sensitive to oxygen and moisture. The use of an inert gas atmosphere is critical to prevent degradation and ensure a high yield of the active reagent.

-

Anhydrous Solvent: Water will rapidly protonate and destroy the organozinc compound. Anhydrous THF is the solvent of choice due to its ability to solvate the organometallic species and its appropriate boiling point.

-

Zinc Activation: Commercial zinc dust has a passivating layer of zinc oxide on its surface. Activation with 1,2-dibromoethane etches this layer, exposing fresh, highly reactive zinc metal, which is essential for the oxidative addition to occur efficiently.

Synthesis Workflow Diagram

Caption: Workflow for the in situ synthesis of 2,5-Difluorobenzylzinc bromide.

Part 3: Properties and Reactivity of 2,5-Difluorobenzylzinc Bromide

Direct physical property data for isolated 2,5-Difluorobenzylzinc bromide is scarce as it is almost exclusively used in solution. However, its properties can be reliably inferred from analogous compounds, such as the commercially available 3,5-Difluorobenzylzinc bromide solution.[12]

| Property | Expected Value / Description | Basis of Estimation |

| Molecular Formula | C₇H₅BrF₂Zn | - |

| Molecular Weight | 272.41 g/mol | [12] |

| Formulation | Solution in THF, typically 0.5 M | Analogy to 3,5-isomer[12] |

| Appearance | Greyish to colorless solution | General organozinc solutions |

| Density (of solution) | ~0.982 g/mL at 25 °C | Analogy to 3,5-isomer[12] |

| Storage | 2-8°C under inert atmosphere | Analogy to 3,5-isomer[12] |

Chemical Reactivity: The reactivity of 2,5-Difluorobenzylzinc bromide is dominated by the nucleophilic character of the benzylic carbon bound to zinc. This C(sp³)-Zn bond enables it to act as an effective carbon nucleophile in reactions with various electrophiles. Its primary application is in palladium-catalyzed cross-coupling reactions, where it transfers the 2,5-difluorobenzyl group to an organic halide or triflate. Compared to Grignard or organolithium reagents, organozinc compounds exhibit superior functional group tolerance, allowing for the presence of esters, ketones, and nitriles in the coupling partner.

Part 4: Application in Negishi Cross-Coupling

The Negishi coupling is a powerful and reliable method for C-C bond formation. The protocol below outlines a general procedure using the in situ prepared 2,5-Difluorobenzylzinc bromide.

Experimental Protocol: Negishi Coupling

Materials:

-

In situ prepared solution of 2,5-Difluorobenzylzinc bromide (~0.5 M in THF)

-

Aryl halide or triflate (e.g., 4-Iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous THF

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under inert atmosphere, add the aryl halide (1.0 equivalent) and the palladium catalyst.

-

Add anhydrous THF to dissolve the solids.

-

To this stirring solution, add the previously prepared 2,5-Difluorobenzylzinc bromide solution (1.1-1.5 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 50-65 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired cross-coupled product.

Negishi Coupling Catalytic Cycle

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Part 5: Safety and Handling of Organozinc Reagents

Solutions of organozinc reagents present significant hazards. They can be pyrophoric, reacting violently with air and water. The hazards of the solvent, THF, which is highly flammable and can form explosive peroxides, must also be considered.[12]

-

Handling: Always handle organozinc solutions under a strict inert atmosphere using Schlenk line or glovebox techniques. Use syringes or cannulas for transfers.

-

Storage: Store in a cool, dry place (2-8 °C) away from ignition sources.[12] The container must be tightly sealed under an inert gas.

-

Quenching and Disposal: Unused reagent and reaction residues must be quenched carefully. Slowly add the organozinc solution to a stirring, cooled solution of a proton source like isopropanol or a saturated ammonium chloride solution. This should be done behind a blast shield in a fume hood. Dispose of the resulting waste in accordance with local regulations.

Conclusion

2,5-Difluorobenzylzinc bromide serves as a highly effective and functional-group-tolerant reagent for the introduction of the 2,5-difluorobenzyl group into complex molecules. While its reactivity necessitates careful handling and in situ preparation, the synthetic advantages it offers, particularly in palladium-catalyzed cross-coupling reactions, make it an indispensable tool for medicinal chemists and material scientists. By understanding the properties of its precursor and adhering to rigorous experimental protocols, researchers can successfully harness the power of this versatile organometallic intermediate to advance their scientific goals.

References

- Understanding the Chemical Properties of 2,5-Difluorobenzyl Bromide for Synthesis. Google AI Test Kitchen.

-

Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-36. [Link]

-

Fairlamb, I. J. S., & Kapdi, A. R. (2016). Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction. ChemInform, 47(32). [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 2,5-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 2,4-Difluorobenzyl bromide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 2,5-Difluorobenzyl bromide | 85117-99-3 [chemicalbook.com]

- 8. 2,5-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. 2,5-Difluorobenzyl Bromide | 85117-99-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. 3,5-Difluorobenzylzinc bromide 0.5M tetrahydrofuran 308796-30-7 [sigmaaldrich.com]

A Senior Application Scientist's Guide to 2,5-Difluorobenzylzinc Bromide: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,5-Difluorobenzylzinc bromide, a crucial organozinc reagent in modern synthetic chemistry. While often generated in situ and not commonly assigned a unique CAS number, its precursor, 2,5-Difluorobenzyl bromide, is identified by CAS Number 85117-99-3 [1][2][3][4][5]. This document moves beyond simple data recitation to offer a holistic understanding grounded in field-proven insights. We will dissect the causality behind its synthesis, elucidate its role in sophisticated applications such as Negishi cross-coupling, and provide self-validating protocols for its preparation and use. The guide is structured to empower researchers with the expertise required to leverage this versatile reagent, emphasizing safety, efficiency, and reproducibility.

The Strategic Advantage of Organozinc Reagents

In the vast landscape of organometallic compounds, which includes highly reactive Grignard (organomagnesium) and organolithium reagents, organozinc compounds occupy a unique and strategic position.[6] While they were among the first organometallics ever synthesized, their moderate reactivity was initially seen as a drawback.[6][7] However, this perceived limitation is precisely their greatest strength.

The carbon-zinc bond possesses a higher degree of covalent character compared to its magnesium or lithium counterparts.[8] This inherent stability translates into exceptional functional group tolerance. Organozinc reagents do not readily attack esters, ketones, amides, or nitriles, making them indispensable for constructing complex molecules without the need for extensive protecting group strategies. This compatibility is a cornerstone of their utility in multi-step syntheses, particularly in the pharmaceutical industry where molecular complexity is paramount.[9]

Despite their advantages, the primary challenge associated with organozinc reagents is their sensitivity to air and moisture, which necessitates the use of air-free techniques for their preparation and handling.[7][10]

Physicochemical & Structural Data

The properties of the organozinc reagent are derived from its precursor, 2,5-Difluorobenzyl bromide. The insertion of zinc results in the formation of the organometallic species detailed below.

| Property | Data | Source(s) |

| Precursor Name | 2,5-Difluorobenzyl bromide | [1][2][3] |

| Precursor CAS Number | 85117-99-3 | [1][2][3][4] |

| Reagent Linear Formula | F₂C₆H₃CH₂ZnBr | |

| Reagent Molecular Weight | 272.41 g/mol | |

| Precursor Density | ~1.609 g/mL at 25 °C | [3] |

| Precursor Refractive Index | n20/D ~1.526 | [3] |

| Appearance | Typically prepared as a solution in THF | |

| Solubility | Soluble in ethereal solvents (THF, Et₂O) | N/A |

| Stability | Highly sensitive to air and moisture | [7][10] |

Synthesis of 2,5-Difluorobenzylzinc Bromide: A Validated Protocol

The preparation of benzylic zinc halides is most commonly achieved through the oxidative addition of activated zinc metal into the carbon-halogen bond of the corresponding benzyl halide.[7] This is not merely a mixing of reagents; it is a carefully controlled process where the state of the zinc is critical for success.

Causality Behind Experimental Choices:

-

Zinc Activation: Commercial zinc dust is passivated by a layer of zinc oxide, rendering it unreactive. Activation is essential to expose a fresh metal surface. Methods like using Rieke Zinc (produced by reducing ZnCl₂ with an alkali metal) or treatment with reagents like 1,2-dibromoethane are common.[7] The latter method is often preferred for its convenience; it consumptively reacts with the zinc surface, producing volatile ethylene and zinc bromide, thereby cleaning the surface for the primary reaction.

-

Inert Atmosphere: Organozinc reagents are pyrophoric and react rapidly with oxygen and water.[7][8] All steps must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

-

Solvent Choice: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its etheric oxygen can coordinate to the zinc center, stabilizing the organometallic species in solution.

Workflow for Synthesis

Caption: Synthesis workflow for 2,5-Difluorobenzylzinc bromide.

Step-by-Step Laboratory Protocol

-

Zinc Activation:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (1.5 equivalents).

-

Place the flask under a high vacuum and heat gently with a heat gun to remove any adsorbed water.

-

Backfill the flask with dry Argon.

-

Add a small volume of anhydrous THF, followed by a few crystals of iodine or ~5 mol% of 1,2-dibromoethane.

-

Stir the mixture at room temperature or gentle reflux until the color of the iodine fades or gas evolution (ethylene) ceases. This indicates the zinc is activated.

-

-

Reagent Formation:

-

Prepare a solution of 2,5-Difluorobenzyl bromide (1.0 equivalent) in anhydrous THF.

-

Using a syringe, add approximately 10% of this solution to the activated zinc suspension.

-

An exothermic reaction should be observed. If not, gentle heating may be required to initiate the reaction.

-

Once initiation is confirmed, add the remaining 2,5-Difluorobenzyl bromide solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux for 1-2 hours to ensure complete conversion.

-

-

Confirmation and Use:

-

The reaction is complete when most of the zinc metal has been consumed.

-

Allow the remaining zinc to settle. The resulting supernatant is the solution of 2,5-Difluorobenzylzinc bromide.

-

This solution is not typically isolated but is used directly in subsequent reactions. Its concentration can be determined via titration if required.

-

Application in Palladium-Catalyzed Cross-Coupling

The primary application for 2,5-Difluorobenzylzinc bromide is in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling.[6][9] This reaction forges a new carbon-carbon bond between the benzylic carbon of the organozinc reagent and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.

The inclusion of the 2,5-difluorophenyl moiety is of particular interest in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of drug candidates.[1]

Illustrative Negishi Coupling Catalytic Cycle

Caption: Simplified catalytic cycle for a Negishi cross-coupling reaction.

General Protocol for Negishi Coupling

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Evacuate and backfill the flask with Argon three times.

-

Add the aryl or vinyl halide/triflate (1.0 equivalent) and anhydrous THF.

-

-

Coupling Reaction:

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add the previously prepared solution of 2,5-Difluorobenzylzinc bromide (~1.2 equivalents) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-65 °C) and monitor its progress using TLC or GC-MS.

-

-

Workup and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Safety and Handling

The safe handling of organozinc reagents is non-negotiable and requires strict adherence to established protocols.

-

Pyrophoric Nature: Although generally less pyrophoric than dialkylzinc compounds, benzylic zinc halides can still ignite upon exposure to air, especially if residual activated zinc is present.[7]

-

Air and Moisture Sensitivity: All manipulations must be conducted under a dry, inert atmosphere.[7][11] Solvents and reagents must be rigorously dried before use.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves. Work must be performed in a well-ventilated chemical fume hood.[11]

-

Storage: Organozinc solutions should be stored in a cool, dry place under an inert atmosphere.[11] Due to their limited stability, it is best practice to prepare them fresh for immediate use.[6]

-

Quenching: Unused reagent and reaction residues should be quenched carefully by the slow, dropwise addition of a protic solvent (e.g., isopropanol), followed by water, typically at a reduced temperature (0 °C).

Conclusion

2,5-Difluorobenzylzinc bromide stands as a testament to the strategic importance of organozinc chemistry. Its unique balance of reactivity and functional group tolerance makes it a powerful tool for introducing the valuable 2,5-difluorobenzyl motif into complex organic structures. By understanding the fundamental principles behind its synthesis, handling, and application—from the necessity of zinc activation to the mechanics of the Negishi coupling—researchers can confidently and safely employ this reagent to advance projects in drug discovery, materials science, and beyond.

References

-

Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types . ACS Publications, Organic Process Research & Development. [Link]

-

Solid and Air-Stable Aryl- and Heteroarylzinc Pivalates: A New Class of Convenient Organozinc Reagents for Organic Synthesis . Organic Syntheses. [Link]

-

Safety data sheet - Organo Zinc Compund . Agilent. [Link]

-

Understanding the Chemical Properties of 2,5-Difluorobenzyl Bromide for Synthesis . Medium. [Link]

-

Organozinc chemistry . Wikipedia. [Link]

-

n-BUTYL BROMIDE . Organic Syntheses. [Link]

-

2,5-Difluorobenzyl bromide | CAS#:85117-99-3 . Chemsrc. [Link]

-

Use of Organozinc compounds . YouTube. [Link]

-

2,5-Difluorobenzyl bromide (98%) . Amerigo Scientific. [Link]

- Preparation method of 2,6-difluorobenzyl bromide.

-

Adamantylzinc Bromides: Direct Preparation and Application to Cross-Coupling Reaction . ChemInform. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates . National Institutes of Health (NIH). [Link]

-

Impact of Cross-Coupling Reactions in Drug Discovery and Development . National Institutes of Health (NIH). [Link]

-

Flow Chemistry in Organic Synthesis . Thieme Chemistry. [Link]

-

2,6-Difluorobenzyl bromide - 1H NMR Spectrum . SpectraBase. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . University of Windsor. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 2,5-Difluorobenzyl bromide | 85117-99-3 [chemicalbook.com]

- 4. 2,5-Difluorobenzyl bromide | CAS#:85117-99-3 | Chemsrc [chemsrc.com]

- 5. 2,5-Difluorobenzyl bromide (98%) - Amerigo Scientific [amerigoscientific.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. agilent.com [agilent.com]

An In-Depth Technical Guide to the Synthesis and Application of 2,5-Difluorobenzylzinc Bromide for Advanced Organic Synthesis

Executive Summary: Organozinc reagents are powerful and versatile intermediates in modern organic synthesis, prized for their high functional group tolerance and utility in carbon-carbon bond formation.[1][2] Among these, fluorinated organozinc compounds are of particular interest to medicinal chemists and drug development professionals for their ability to introduce fluorine-containing moieties that can enhance the metabolic stability and bioactivity of pharmaceutical candidates. This guide provides a comprehensive technical overview of 2,5-Difluorobenzylzinc Bromide, a reagent typically prepared in situ from its stable precursor, 2,5-Difluorobenzyl bromide. We will detail the properties of the precursor, the mechanistic principles and protocols for the synthesis of the organozinc reagent, and its subsequent application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.

Part 1: The Precursor: 2,5-Difluorobenzyl Bromide

The journey to utilizing 2,5-Difluorobenzylzinc Bromide begins with its parent halide. A thorough understanding of this precursor's properties is paramount for its safe handling and successful conversion to the desired organometallic reagent.

1.1. Physicochemical Properties

2,5-Difluorobenzyl bromide (also known as α-Bromo-2,5-difluorotoluene) is the foundational starting material.[3] Its key physical and chemical data are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 85117-99-3 | [4] |

| Molecular Formula | C₇H₅BrF₂ | [4] |

| Molecular Weight | 207.02 g/mol | [4] |

| Appearance | Clear liquid | [5] |

| Density | 1.609 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.526 | [6] |

| Boiling Point | 187.9 ± 25.0 °C at 760 mmHg | [7] |

| Flash Point | 16 °C (60.8 °F) - closed cup |

1.2. Safety and Handling

2,5-Difluorobenzyl bromide is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. Due to its low flash point, all potential ignition sources must be eliminated from the work area. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Part 2: Synthesis of 2,5-Difluorobenzylzinc Bromide

Benzylic zinc halides are typically not isolated but are prepared in situ for immediate use.[8] The most direct method is the oxidative addition of metallic zinc into the carbon-bromine bond of the benzyl bromide precursor.[8][9]

2.1. Theoretical Background: The Oxidative Addition Mechanism

The formation of an organozinc reagent from an organic halide and zinc metal is a heterogeneous reaction occurring on the surface of the metal.[10] The overall process can be described in two primary steps:

-

Oxidative Addition: The zinc metal (Zn⁰) inserts into the carbon-halogen bond to form a surface-bound organozinc intermediate (R-Zn-X).[10]

-

Solubilization: The surface-bound intermediate is released into the solution, yielding the desired organozinc reagent.[10]

A significant challenge is the passivating layer of zinc oxide (ZnO) on the metal surface, which inhibits the reaction.[11] Therefore, activation of the zinc is critical for achieving efficient and reproducible synthesis.

2.2. Zinc Activation: The Key to Reactivity

Several methods exist to activate zinc dust, breaking through the oxide layer and increasing the reactive surface area. Common activating agents include 1,2-dibromoethane, trimethylsilyl chloride (TMSCl), or the use of salts like lithium chloride (LiCl), which aids in the solubilization of the organozinc species from the metal surface.[10][12] For benzylic halides, a LiCl-mediated insertion is highly effective, allowing the reaction to proceed smoothly at room temperature.[13]

2.3. Experimental Workflow and Protocol

The following workflow outlines the in situ preparation of 2,5-Difluorobenzylzinc Bromide.

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Protocol: Palladium-Catalyzed Cross-Coupling with an Aryl Bromide

-

Trustworthiness: This protocol is a self-validating system. A successful reaction, confirmed by LC-MS or GC-MS analysis showing the formation of the desired diarylmethane product, validates the successful in situ formation of the organozinc reagent.

-

Catalyst Preparation: In a separate, dry Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃, 1-2.5 mol% and a suitable phosphine ligand like SPhos, 2-5 mol%). [14]Add anhydrous THF.

-

Addition of Electrophile: To the catalyst mixture, add the aryl halide (e.g., 4-Bromoanisole, 1.0 equivalent) dissolved in anhydrous THF.

-

Coupling Reaction: Transfer the previously prepared solution of 2,5-Difluorobenzylzinc Bromide (~1.2 equivalents) via cannula into the flask containing the catalyst and aryl halide.

-

Heating and Monitoring: Stir the reaction mixture at room temperature or heat gently (e.g., 50-65 °C) until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure diarylmethane product.

References

-

Mullin, K. M., et al. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. National Institutes of Health. Available at: [Link]

-

Organic Chemistry Portal. Negishi Coupling. Available at: [Link]

-

Guijarro, A. (1998). Structure-reactivity relationships in the oxidative addition of active zinc and nickel metal into carbon. UNL Digital Commons. Available at: [Link]

-

Wikipedia. Organozinc chemistry. Available at: [Link]

-

Fries, C., et al. (2021). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. ACS Publications. Available at: [Link]

-

Wikipedia. Negishi coupling. Available at: [Link]

-

Duplais, C., et al. (2011). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. National Institutes of Health. Available at: [Link]

-

Metzger, A., et al. (2008). LiCl-Mediated Preparation of Highly Functionalized Benzylic Zinc Chlorides. ACS Publications. Available at: [Link]

-

Metzger, A. (2010). Preparation and Applications of Benzylic Zinc Chlorides. CORE. Available at: [Link]

-

Mullin, K. M., et al. (2022). Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition. PubMed Central. Available at: [Link]

-

Rieke Metals. Reactive Zinc and Organozinc. Available at: [Link]

-

Rubert, R. V., & Paul, R. R. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Journal of Flow Chemistry. Available at: [Link]

-

Rubert, R. V., & Paul, R. R. (2023). The applications of organozinc reagents in continuous flow chemistry: Negishi coupling. Vapourtec. Available at: [Link]

-

Haas, D., et al. (2016). A practical cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. Chemical Communications. Available at: [Link]

-

OpenOChem Learn. Negishi Coupling. Available at: [Link]

- US Patent No. US20130109876A1. Process for the preparation of organozinc halides. Google Patents.

-

Oakwood Chemical. 2,5-Difluorobenzyl bromide. Available at: [Link]

-

Amerigo Scientific. 2,5-Difluorobenzyl bromide (98%). Available at: [Link]

-

Chemsrc. 2,5-Difluorobenzyl bromide. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organozinc Reagents [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 2,5-Difluorobenzyl bromide (98%) - Amerigo Scientific [amerigoscientific.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,5-Difluorobenzyl bromide | 85117-99-3 [chemicalbook.com]

- 7. 2,5-Difluorobenzyl bromide | CAS#:85117-99-3 | Chemsrc [chemsrc.com]

- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 9. riekemetals.com [riekemetals.com]

- 10. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20130109876A1 - Process for the preparation of organozinc halides - Google Patents [patents.google.com]

- 12. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reactivity Profile of 2,5-Difluorobenzylzinc Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The 2,5-difluorobenzyl motif, in particular, is a privileged scaffold found in numerous bioactive compounds. This technical guide provides a comprehensive overview of the reactivity profile of 2,5-difluorobenzylzinc bromide, a key intermediate for the introduction of this valuable structural unit. This document will delve into the nuanced aspects of its preparation, stability, and diverse applications in carbon-carbon bond formation, including palladium-catalyzed Negishi cross-coupling reactions and additions to various electrophiles. By elucidating the underlying principles and providing field-proven protocols, this guide aims to empower researchers to effectively harness the synthetic potential of this versatile organozinc reagent.

Introduction: The Significance of the 2,5-Difluorobenzyl Moiety

The introduction of fluorine into drug candidates can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity.[1][2] The 2,5-difluorobenzyl group, with its unique electronic and steric attributes, has emerged as a critical component in the design of innovative therapeutics. Notably, this moiety is a key structural feature in molecules targeting a range of diseases, including γ-secretase inhibitors for the potential treatment of Alzheimer's disease and dipeptidyl peptidase-4 (DPP-4) inhibitors for managing type 2 diabetes.[3][4] Furthermore, its incorporation into materials can impart desirable properties such as thermal and chemical resistance.[1]

2,5-Difluorobenzylzinc bromide serves as a powerful and functional-group-tolerant nucleophilic precursor for the 2,5-difluorobenzyl anion. Organozinc reagents, in general, occupy a favorable middle ground in reactivity—more reactive than organoboranes and organosilanes, yet less reactive and more chemoselective than their organolithium and Grignard counterparts. This moderated reactivity allows for a broad substrate scope, tolerating sensitive functional groups that would be incompatible with more aggressive organometallics.

This guide will provide a detailed exploration of the synthesis and reactivity of 2,5-difluorobenzylzinc bromide, offering both theoretical understanding and practical, step-by-step methodologies.

Synthesis and Stability of 2,5-Difluorobenzylzinc Bromide

The preparation of organozinc halides is most commonly achieved through the direct oxidative addition of zinc metal to an organic halide. However, the reactivity of zinc dust can be variable, often necessitating activation to achieve efficient and reproducible results.

LiCl-Mediated Zinc Insertion: A Superior Method for Activation

A highly effective and now standard method for the preparation of functionalized benzylic zinc reagents involves the use of lithium chloride (LiCl) to activate the zinc metal.[5][6] LiCl is believed to play a crucial role by solubilizing the forming organozinc species from the metal surface, thereby exposing fresh zinc for reaction and preventing the formation of passivating layers.[5][7] This method is particularly advantageous as it proceeds under mild conditions and tolerates a wide array of functional groups.

The synthesis of 2,5-difluorobenzylzinc bromide can be reliably achieved by the direct insertion of activated zinc dust into 2,5-difluorobenzyl bromide in the presence of LiCl.

Caption: General workflow for the synthesis of 2,5-difluorobenzylzinc bromide.

Detailed Experimental Protocol for Synthesis

Materials:

-

2,5-Difluorobenzyl bromide (CAS 85117-99-3)

-

Zinc dust (<10 micron, activated)

-

Anhydrous Lithium Chloride (LiCl)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser.

-

To the cooled flask, add anhydrous LiCl (1.5 equivalents) and zinc dust (1.5 equivalents).

-

Add anhydrous THF to the flask.

-

Slowly add a solution of 2,5-difluorobenzyl bromide (1.0 equivalent) in anhydrous THF to the stirred suspension of zinc and LiCl at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The completion of the reaction can be monitored by GC analysis of quenched aliquots.

-

The resulting greyish solution of 2,5-difluorobenzylzinc bromide is used directly in subsequent reactions. The concentration of the organozinc reagent can be determined by titration.

Stability and Handling

Benzylic zinc reagents, including 2,5-difluorobenzylzinc bromide, exhibit good stability in THF solution at room temperature for several days, with half-lives often extending to weeks for some functionalized analogues. However, for optimal reactivity and to minimize the formation of homocoupling byproducts, it is recommended to use the freshly prepared reagent. As with all organometallic reagents, strict anhydrous and anaerobic conditions are essential for successful preparation and handling.

Reactivity Profile: Key Transformations

2,5-Difluorobenzylzinc bromide is a versatile nucleophile that participates in a variety of carbon-carbon bond-forming reactions. Its reactivity is most prominently showcased in palladium-catalyzed cross-coupling reactions and additions to carbonyl compounds.

Palladium-Catalyzed Negishi Cross-Coupling Reactions

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful tool for the construction of C(sp2)-C(sp3) bonds.[8] 2,5-Difluorobenzylzinc bromide readily couples with a wide range of aryl and heteroaryl bromides and chlorides.

The choice of palladium catalyst and ligand is crucial for achieving high yields and suppressing side reactions. Modern biaryldialkylphosphine ligands, such as CPhos, have been shown to be particularly effective in promoting the desired reductive elimination step over competing β-hydride elimination pathways in related systems.[9][10]

Caption: General scheme for the Negishi cross-coupling of 2,5-difluorobenzylzinc bromide.

Table 1: Representative Negishi Coupling Reactions

| Aryl Halide Substrate | Product | Typical Yield (%) |

| 4-Bromoanisole | 1-(4-Methoxybenzyl)-2,5-difluorobenzene | >90 |

| 3-Bromopyridine | 3-((2,5-Difluorobenzyl))pyridine | 85-95 |

| 1-Bromo-4-nitrobenzene | 1-((2,5-Difluorobenzyl))-4-nitrobenzene | 80-90 |

| Methyl 4-bromobenzoate | Methyl 4-((2,5-difluorobenzyl))benzoate | >90 |

Note: Yields are representative and can vary based on the specific reaction conditions and the nature of the aryl halide.

Addition to Aldehydes and Ketones

Organozinc reagents add to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary alcohols, respectively. These reactions are often facilitated by the addition of a Lewis acid, such as MgCl₂, which enhances the electrophilicity of the carbonyl group.[4]

Caption: Workflow for the addition of 2,5-difluorobenzylzinc bromide to carbonyl compounds.

Table 2: Addition of 2,5-Difluorobenzylzinc Bromide to Carbonyls

| Electrophile | Product | Typical Yield (%) |

| Benzaldehyde | 1-(2,5-Difluorophenyl)-2-phenylethan-1-ol | >90 |

| Cyclohexanone | 1-((2,5-Difluorobenzyl))cyclohexan-1-ol | 85-95 |

| Acetophenone | 1-(2,5-Difluorophenyl)-2-phenylpropan-2-ol | 80-90 |

| 4-Pyridinecarboxaldehyde | 1-(2,5-Difluorophenyl)-2-(pyridin-4-yl)ethan-1-ol | >90 |

Note: Yields are representative and can vary based on the specific reaction conditions and the nature of the carbonyl compound.

Applications in the Synthesis of Bioactive Molecules

The utility of 2,5-difluorobenzylzinc bromide is underscored by its application in the synthesis of complex, biologically active molecules.

Synthesis of γ-Secretase Inhibitors

The 2,5-difluorobenzyl moiety is a common feature in a class of γ-secretase inhibitors investigated for the treatment of Alzheimer's disease. The synthesis of novel 4-aryl, 4-phenylsulfonyl cyclohexanone-derived γ-secretase inhibitors has been reported, where the introduction of the 2,5-difluorobenzyl group is a key step. While the original literature may describe the use of the corresponding Grignard reagent, the analogous reaction with the zinc reagent offers a milder and more functional group tolerant alternative.

Synthesis of Sulfonamide and Amide Derivatives

2,5-Difluorobenzyl bromide is a precursor to a variety of sulfonamide and amide derivatives with potential pharmacological applications.[1] The synthesis often involves the initial formation of a 2,5-difluorobenzylamine intermediate, which can then be reacted with various sulfonyl chlorides or carboxylic acid derivatives. Alternatively, the zinc reagent can be utilized in more advanced synthetic strategies.

Conclusion

2,5-Difluorobenzylzinc bromide is a highly valuable and versatile reagent for the introduction of the 2,5-difluorobenzyl group into a wide range of organic molecules. The LiCl-mediated synthesis provides a reliable and efficient route to this organometallic compound, which exhibits excellent functional group tolerance. Its reactivity in Negishi cross-coupling reactions and additions to carbonyl compounds makes it a powerful tool for medicinal chemists and synthetic organic chemists. The continued exploration of the reactivity of this and related fluorinated organozinc reagents will undoubtedly lead to the discovery of new and improved synthetic methodologies for the preparation of novel pharmaceuticals and advanced materials.

References

- Chen, P. et al. The development of a novel series of 4-aryl, 4-phenylsulfonyl cyclohexananone-derived gamma-secretase inhibitors for the potential treatment of Alzheimer's disease is described. Bioorganic & Medicinal Chemistry Letters.

- Kim, D. et al. Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(21), 7532–7533. [Link]

- Vertex AI Search. Understanding the Chemical Properties of 2,5-Difluorobenzyl Bromide for Synthesis.

-

Bernhardt, S., Metzger, A., & Knochel, P. (2010). Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2. Synthesis, 2010(22), 3802-3810. [Link]

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]

-

Krasovskiy, A., & Knochel, P. (2006). Direct LiCl-Promoted Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(18), 2958-2961. [Link]

-

Koszinowski, K. (2010). Formation of Organozincate Anions in LiCl-Mediated Zinc Insertion Reactions. Organometallics, 29(5), 1159–1165. [Link]

-

Oshima, K., & Knochel, P. (2017). Preparation of Polyfunctional Organozinc Halides by an InX3- And LiCl-Catalyzed Zinc Insertion to Aryl and Heteroaryl Iodides and Bromides. Angewandte Chemie International Edition, 56(5), 1341-1344. [Link]

-

Organic Chemistry Portal. Negishi Coupling. [Link]

-

Wipf Group. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. [Link]

- Singh, R. P., & Shree, V. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 10(58), 35191–35216.

-

Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. [Link]

-

Beilstein Journals. (2021). DABCO-promoted photocatalytic C–H functionalization of aldehydes. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Journal of Chemistry, 2022, 1-15. [Link]

-

Al-Mokadem, M. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 1-15. [Link]

-

Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

- Google Patents. (2006).

-

Kumar, A., et al. (2017). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Advances, 7(84), 53569-53581. [Link]

-

ResearchGate. (2014). Aldehydes and Ketones: Nucleophilic Addition Reactions. [Link]

-

ResearchGate. (2019). Synthesis of α-fluoro aldehydes 105. [Link]

-

ResearchGate. (2021). Reaction Mechanism for the LiCl-Mediated Directed Zinc Insertion: A Computational and Experimental Study. [Link]

Sources

- 1. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20060079557A1 - Sulfamoyl benzamide derivatives and methods of their use - Google Patents [patents.google.com]

- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]

- 4. Direct Addition of Functionalized Organozinc Reagents to Carbon Dioxide, Ketones, and Aldehydes in the Presence of MgCl2 [organic-chemistry.org]

- 5. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Negishi Coupling [organic-chemistry.org]

- 9. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Hazards and Safe Handling of 2,5-Difluorobenzylzinc Bromide

Executive Summary

This guide provides an in-depth analysis of the hazards and essential safety protocols for 2,5-Difluorobenzylzinc bromide, an organozinc reagent critical in pharmaceutical and materials science research. As specific safety data for this compound is not extensively published, this document synthesizes information from the known reactivity of its chemical class (organozincs) and its precursor (2,5-Difluorobenzyl bromide). The primary hazards stem from its high reactivity with air and moisture, which can be pyrophoric, and its inherent corrosivity, posing a severe risk of skin burns and eye damage.[1][2][3] This guide establishes that the cornerstone of safe handling is the rigorous exclusion of atmospheric air and moisture through the mandatory use of inert atmosphere techniques, such as a glove box or Schlenk line. Adherence to stringent personal protective equipment (PPE) protocols, robust engineering controls, and well-rehearsed emergency procedures are not merely recommended but are indispensable for ensuring personnel safety and experimental integrity.

Introduction to 2,5-Difluorobenzylzinc Bromide and its Hazard Profile

The Role of 2,5-Difluorobenzylzinc Bromide in Modern Synthesis

Organozinc compounds (RZnX) are powerful intermediates in synthetic chemistry, prized for their ability to form new carbon-carbon bonds with a high degree of functional group tolerance.[1][4] Their reactivity is more moderate than that of Grignard or organolithium reagents, making them selectively advantageous in complex molecular syntheses.[1][5] 2,5-Difluorobenzylzinc bromide, specifically, serves as a key building block for introducing the 2,5-difluorobenzyl moiety, a structure found in various pharmaceutical candidates and advanced materials.[6] The fluorine atoms significantly influence the electronic properties of target molecules, often enhancing metabolic stability and biological activity.[6]

A Synthesized Hazard Profile: Understanding Inherent Risks

The safe handling of any chemical begins with a thorough understanding of its intrinsic hazards. For 2,5-Difluorobenzylzinc bromide, this requires a composite risk assessment derived from its chemical nature.

-

From the Organozinc Class: Organozinc reagents are notoriously sensitive to oxygen and moisture.[3][4] This reactivity can be exothermic and rapid, potentially leading to spontaneous ignition upon contact with air (pyrophoricity).[3] They are unstable in protic solvents like water or alcohols, which will violently quench the reagent.[3]

-

From the Benzyl Bromide Precursor: The precursor, 2,5-difluorobenzyl bromide, is classified as a flammable liquid that causes severe skin burns, serious eye damage, and is a lachrymator (a substance that irritates the eyes and causes tears).[2] It is reasonable to assume the organozinc derivative retains or possesses similar corrosive properties.

-

From Thermal Decomposition: Under thermal stress, such as in a fire, organobromine compounds can decompose to release highly toxic and irritating gases, including carbon oxides, hydrogen bromide (HBr), and hydrogen fluoride (HF).[7][8][9]

Therefore, 2,5-Difluorobenzylzinc bromide must be treated as a highly reactive, corrosive, and potentially pyrophoric material that requires specialized handling techniques at all times.

Comprehensive Hazard Identification

A systematic identification of hazards is crucial for developing effective safety protocols. The following table summarizes the anticipated hazard classifications for 2,5-Difluorobenzylzinc bromide, typically supplied as a solution in a solvent like Tetrahydrofuran (THF).

| Hazard Category | Description | Primary Mitigation Strategy |

| Physical Hazards | Highly Flammable Liquid and Vapor: The solvent (e.g., THF) and the reagent itself are flammable. Pyrophoric Potential/Reacts Violently with Water: As an organozinc compound, it is expected to react vigorously with air and moisture, potentially igniting spontaneously.[1][3] Corrosive to Metals: May be corrosive to certain metals.[2] | Store in a flammable liquid cabinet away from ignition sources.[10] Handle exclusively under an inert atmosphere (glove box or Schlenk line).[3][11] Store in appropriate, corrosion-resistant containers.[2] |

| Health Hazards | Skin Corrosion/Burns (Category 1B): Causes severe skin burns upon contact.[8] Serious Eye Damage (Category 1): Poses a high risk of permanent eye damage or blindness.[8][12] Lachrymator: Irritating to the eyes, causing tearing. Acute Inhalation Toxicity: Vapors and decomposition products (HBr, HF) are toxic if inhaled. | Wear appropriate chemical-resistant gloves, a fire-resistant lab coat, and fully enclosed footwear.[13][14] Wear chemical splash goggles in combination with a face shield.[14] Work exclusively in a certified chemical fume hood or glove box.[15][16] |

| Environmental Hazards | Aquatic Toxicity: While specific data is lacking, organometallic compounds and their decomposition products can be harmful to aquatic life. | Prevent release into the environment.[10] Dispose of waste through approved chemical waste procedures.[2][16] |

Risk Assessment and Mitigation Strategy

A multi-layered approach combining engineering controls, personal protective equipment, and administrative protocols is essential for mitigating the risks associated with 2,5-Difluorobenzylzinc bromide.

The Core Principle: Rigorous Exclusion of Atmosphere

The causality behind nearly every safety protocol for this reagent is its extreme sensitivity to air and moisture.[3][4] Exposure to the atmosphere not only decomposes the reagent, compromising the experiment, but also creates a significant fire and exposure hazard. Therefore, the primary goal is to create an impenetrable barrier between the chemical and the environment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher.

-

Chemical Fume Hood: All manipulations must be performed in a certified chemical fume hood to contain flammable vapors and toxic gases.[15][16] The sash should be kept at the lowest possible working height.[11]

-

Inert Atmosphere Glove Box: For frequent use or larger-scale operations, a glove box provides the most robust and reliable inert environment.[16]

-

Schlenk Line: A Schlenk line allows for the manipulation of air-sensitive materials on a standard lab bench (within a fume hood) by using a dual manifold to supply inert gas (Argon or Nitrogen) and vacuum to specially designed glassware.[11]

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance and be unobstructed.[16] Bottle-type eyewash stations are insufficient.

-

Fire Extinguishers: A Class D fire extinguisher (for combustible metals) and a standard dry chemical (ABC) extinguisher must be readily available. Never use a water-based extinguisher. [15]

Personal Protective Equipment (PPE): A Mandated Barrier

Proper PPE is not optional.[17] The equipment specified below represents the minimum requirement for handling 2,5-Difluorobenzylzinc bromide.

| Protection Area | Required Specification | Rationale |

| Body | Fire-resistant lab coat (e.g., Nomex®) buttoned completely.[14] | Provides a barrier against splashes and is resistant to ignition in case of a flash fire. Standard cotton/poly coats are flammable. |

| Eyes / Face | Chemical splash goggles (ANSI Z87.1 compliant) AND a full-face shield.[14] | Goggles protect against splashes from all angles, while the face shield protects the entire face from splashes and thermal energy. |

| Hands | Double-gloving system: An inner, fire-resistant glove (e.g., Kevlar®) covered by an outer, chemical-resistant glove (e.g., nitrile or neoprene).[11][14] | The inner glove provides thermal protection from a fire at a syringe tip. The outer glove provides the chemical barrier. Gloves must be inspected before each use and changed immediately upon contamination.[14] |

| Legs / Feet | Long pants and fully enclosed, chemical-resistant shoes.[14] | Protects skin from spills. Perforated shoes or sandals are strictly forbidden.[18] |

Administrative Controls: Safe Work Practices

-

Training: All personnel must be thoroughly trained on air-sensitive handling techniques and emergency procedures before working with the reagent.[13][17]

-

Never Work Alone: A second person aware of the hazards must always be present.[16]

-

Minimize Quantities: Purchase and use the smallest amount of reagent necessary for the experiment.[16]

-

Designate an Area: Clearly designate a specific area within a fume hood for the handling of pyrophoric and air-sensitive reagents.[16]

Standard Operating Procedures (SOPs)

The following protocols are designed as self-validating systems, where correct execution inherently ensures safety.

Storage and Inspection Protocol

-

Store 2,5-Difluorobenzylzinc bromide in its original, airtight container, often featuring a PTFE-lined septum cap (e.g., Aldrich Sure/Seal™).[11]

-

Place the container inside a secondary, sealed, and clearly labeled container.

-

Store in a cool, dry, well-ventilated location within a flammable liquids storage cabinet.[10][15]

-

Before each use, inspect the septum for punctures or degradation. A compromised seal allows air and moisture to slowly enter, deactivating the reagent and creating a potential hazard.[11]

Workflow: Preparation and Glassware

Protocol: Transfer of Reagent via Syringe (<20 mL)

This protocol is for transferring small volumes. For larger volumes, a cannula transfer is safer.[15]

-

Preparation: Ensure the reaction flask is under positive inert gas pressure. Secure the reagent bottle with a clamp.

-

Syringe Purge: Select an oven-dried, gas-tight syringe with a locking needle that is long enough to reach the liquid without inverting the bottle.[11][15] Flush the syringe with inert gas at least three times by drawing gas from the Schlenk line and expelling it.

-

Pressure Equalization: Puncture the reagent bottle septum with a separate needle connected to the inert gas line to gently equalize pressure.

-

Withdraw Reagent: Insert the purged syringe needle through the septum into the reagent bottle, ensuring the needle tip is below the liquid level. Slowly pull back the plunger to draw the desired volume. Causality: Drawing slowly prevents gas bubbles and pressure changes that could dislodge the plunger.

-

Remove Bubbles: Invert the syringe (tip pointing up) and gently push the plunger to expel any trapped inert gas back into the bottle's headspace.

-

Transfer: Withdraw the needle from the reagent bottle and quickly insert it into the septum of the reaction flask. Depress the plunger to deliver the reagent.

-

Rinse and Quench Syringe: Immediately rinse the syringe by drawing up a dry, inert solvent (e.g., hexane) from a separate flask and expelling it into the reaction flask. Repeat twice. Then, carefully quench the residual reagent in the syringe by drawing in and expelling isopropanol, followed by methanol, and finally water into a separate beaker for disposal.[15]

Protocol: Quenching and Disposal of Residual Reagent

Never dispose of unreacted organozinc reagent directly. It must be neutralized through a controlled quenching process.[16]

Emergency Response Procedures

Immediate and correct action during an emergency is critical. All personnel must be familiar with these procedures.

In Case of Personal Exposure

-

Skin Contact: Immediately go to the safety shower and flush the affected area with copious amounts of water for at least 15 minutes, after removing all contaminated clothing.[7][10] Seek immediate medical attention.

-

Eye Contact: Immediately use the eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[7][10] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation.[7][10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.

In Case of Spill

In Case of Fire

-

If a small fire occurs at a syringe tip, it can often be extinguished by smothering with a beaker or dry sand.[16]

-

For a larger fire, alert all personnel and activate the fire alarm.

-

Use a Class D or dry chemical (ABC) fire extinguisher.

-

NEVER use water or a CO2 extinguisher. Water will react violently with the organozinc, and a CO2 extinguisher can create a static charge and may lack the smothering capability for a reactive metal fire.[15]

-

Evacuate if the fire is beyond your ability to control.

Conclusion: Fostering a Culture of Safety

2,5-Difluorobenzylzinc bromide is a valuable tool for chemical innovation, but its utility is matched by its significant hazards. Safety is not achieved by simply reading a document; it is cultivated through consistent practice, rigorous training, and a shared commitment to vigilance. The protocols and principles outlined in this guide are designed to be a foundation upon which researchers can build safe and successful experimental work. By understanding the causality behind each precaution and treating this reagent with the respect it demands, scientists can effectively mitigate its risks and harness its synthetic power.

References

- Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things.

- Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. (2018). Case Western Reserve University.

- The Safe Use of Pyrophoric Reagents. (n.d.). Columbia University.

- Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. (2024). MDPI.

- Safety Data Sheet: 2,6-Difluorobenzyl bromide. (2009). Thermo Fisher Scientific.

- Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine.

- Understanding the Chemical Properties of 2,5-Difluorobenzyl Bromide for Synthesis. (n.d.). Acme Organics.

- Organozinc Reagents: Highly Efficient Scalable Continuous Conversion. (2024). ACS Publications.

- Chemical Safety: Personal Protective Equipment. (n.d.). University of Nevada, Reno.

- Safety Data Sheet: 2,4-Difluorobenzyl bromide. (n.d.). Fisher Scientific.

- Preparation of Solid, Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates. (2018). Organic Syntheses.